molecular formula C17H23N3O B2440066 (E)-4-(Dimethylamino)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]but-2-enamide CAS No. 2411333-04-3

(E)-4-(Dimethylamino)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]but-2-enamide

Cat. No. B2440066
M. Wt: 285.391
InChI Key: HTOGREXMSAQUMN-AATRIKPKSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Physical And Chemical Properties Analysis

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properties

IUPAC Name

(E)-4-(dimethylamino)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-12-13(2)19-16-8-7-14(10-15(12)16)11-18-17(21)6-5-9-20(3)4/h5-8,10,19H,9,11H2,1-4H3,(H,18,21)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOGREXMSAQUMN-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)CNC(=O)C=CCN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC2=C1C=C(C=C2)CNC(=O)/C=C/CN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-4-(dimethylamino)but-2-enamide

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